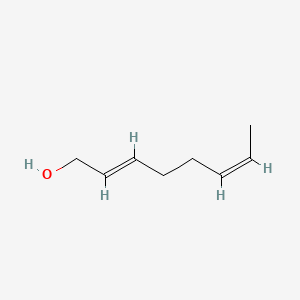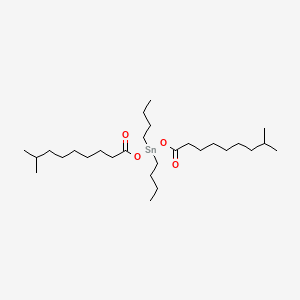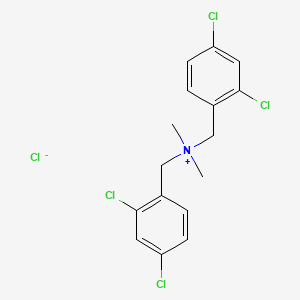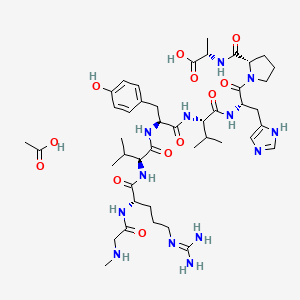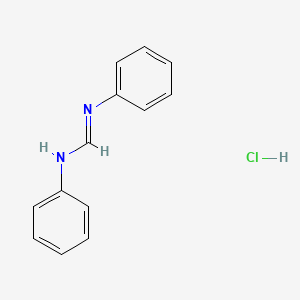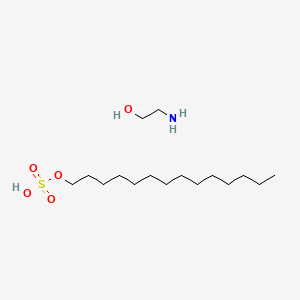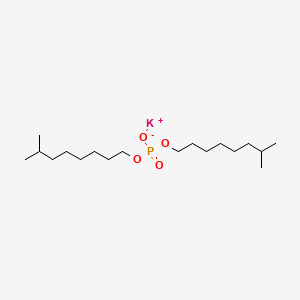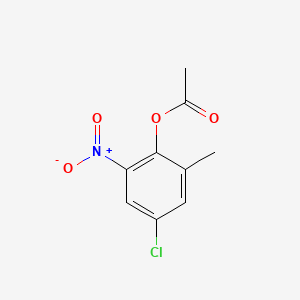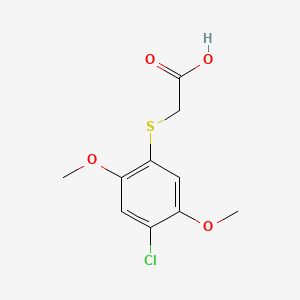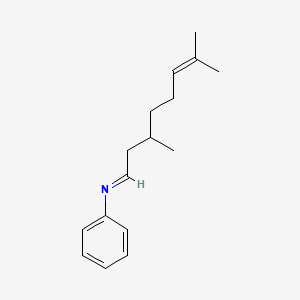
N-(3,7-Dimethyl-6-octenylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,7-Dimethyl-6-octenylidene)aniline: is an organic compound with the molecular formula C16H23N . It is known for its unique structure, which includes a phenyl group attached to an imine group, further connected to a branched alkene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-Dimethyl-6-octenylidene)aniline typically involves the condensation reaction between 3,7-dimethyl-6-octenal and aniline . The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid , under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3,7-Dimethyl-6-octenylidene)aniline can undergo oxidation reactions, typically using oxidizing agents like or . These reactions often result in the formation of corresponding or .
Reduction: Reduction of this compound can be achieved using reducing agents such as or , leading to the formation of or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitrated or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3,7-Dimethyl-6-octenylidene)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It is also being explored for its role in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile compound for creating high-performance materials .
Mécanisme D'action
The mechanism of action of N-(3,7-Dimethyl-6-octenylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
- N-(3,7-Dimethyl-6-octenyl)aniline
- N-(3,7-Dimethyl-6-octenylidene)benzenamine
- Benzenamine, N-(3,7-dimethyl-6-octen-1-ylidene)
Comparison: N-(3,7-Dimethyl-6-octenylidene)aniline stands out due to its unique imine functionality, which imparts distinct reactivity compared to its analogs. While similar compounds may share the alkene and phenyl groups, the presence of the imine group in this compound allows for specific interactions and transformations that are not possible with its counterparts.
Propriétés
Numéro CAS |
42822-98-0 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
3,7-dimethyl-N-phenyloct-6-en-1-imine |
InChI |
InChI=1S/C16H23N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-11,13,15H,7,9,12H2,1-3H3 |
Clé InChI |
YISAHFPSGNFFAI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


